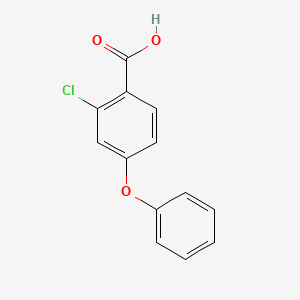

2-Chloro-4-phenoxybenzoic acid

Descripción general

Descripción

2-Chloro-4-phenoxybenzoic acid: is an organic compound with the molecular formula C₁₃H₉ClO₃ and a molecular weight of 248.66 g/mol . It is a chlorinated derivative of benzoic acid, featuring a phenoxy group at the 4-position and a chlorine atom at the 2-position. This compound is used in various chemical and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-4-phenoxybenzoic acid typically involves the reaction of 2-chlorobenzoic acid with phenol in the presence of a suitable catalyst. One common method includes the use of a phase-transfer catalyst such as a crown ether, which facilitates the etherification reaction. The reaction is carried out in a mixed solvent system of dimethyl sulfoxide and toluene at elevated temperatures (130-175°C) .

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process typically includes steps such as salt formation, etherification, and acidification, followed by purification through crystallization and washing .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 2-Chloro-4-phenoxybenzoic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of corresponding alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

Oxidation Products: Oxidation can yield products such as quinones or carboxylic acids with additional functional groups.

Reduction Products: Reduction typically produces alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis Intermediate

2-Chloro-4-phenoxybenzoic acid serves as an essential intermediate in the synthesis of numerous organic compounds. It acts as a building block for pharmaceuticals, agrochemicals, and dyes. Its structural properties allow it to participate in various chemical reactions, facilitating the development of more complex molecules.

Reactivity

The compound can be transformed into acid chlorides through reactions with thionyl chloride, which are valuable intermediates for synthesizing other derivatives. For instance, the reaction of 2-phenoxybenzoic acids with thionyl chloride has been documented to yield various derivatives that exhibit biological activity .

Biology

Biological Research

In biological studies, this compound has been utilized to investigate the effects of chlorinated aromatic acids on cellular processes. It is employed in assays that examine enzyme inhibition and receptor binding, contributing to our understanding of molecular interactions within biological systems.

Pharmacological Studies

Recent research has highlighted its role in synthesizing compounds with anticonvulsant properties. For example, derivatives of this compound have shown promising results in protecting against seizures induced by pentylenetetrazole in animal models . This suggests potential therapeutic applications in treating epilepsy and related disorders.

Medicine

Precursor for Medicinal Compounds

While this compound is not a drug itself, it is crucial in developing anti-inflammatory and antimicrobial agents. Its derivatives have been synthesized and tested for their pharmacological activities, indicating its importance in medicinal chemistry .

Benzodiazepine Receptor Agonists

Research has also focused on synthesizing new benzodiazepine receptor agonists derived from this compound. These derivatives have demonstrated higher affinities for GABA receptors compared to established drugs like diazepam, suggesting their potential use in treating anxiety and muscle spasms .

Industry

Polymer Production

In industrial applications, this compound is utilized in producing polymers, resins, and coatings. Its unique chemical properties enhance the performance characteristics of these materials, making it valuable in manufacturing processes.

Coatings and Adhesives

The compound's reactivity allows it to be incorporated into formulations for coatings and adhesives, where it can improve adhesion properties and durability. This application underscores its significance in materials science and engineering.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-phenoxybenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenoxy group and chlorine atom contribute to its binding affinity and specificity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparación Con Compuestos Similares

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but with two chlorine atoms.

4-Chloro-2-phenoxyacetic acid: Another chlorinated phenoxy acid with different substitution patterns.

4-Phenoxybenzoic acid: Lacks the chlorine atom, resulting in different chemical and biological properties.

Uniqueness:

2-Chloro-4-phenoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a phenoxy group allows for diverse chemical transformations and interactions with biological targets .

Actividad Biológica

2-Chloro-4-phenoxybenzoic acid (CPBA) is a chlorinated aromatic compound that exhibits significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological mechanisms, applications, and relevant research findings, providing a comprehensive overview of its potential as a therapeutic agent and its role in agricultural practices.

Chemical Structure and Properties

This compound is characterized by a phenoxy group and a chlorine atom attached to a benzoic acid structure. This unique configuration contributes to its biological reactivity and interaction with various molecular targets.

The biological activity of CPBA is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts normal cellular processes, leading to various physiological effects. The compound's phenoxy group enhances its binding affinity, while the chlorine atom facilitates interactions with cellular receptors involved in signal transduction pathways.

Enzyme Inhibition

Research indicates that CPBA can inhibit enzymes critical for metabolic processes. For instance, studies have shown that it effectively blocks the activity of certain cytochrome P450 enzymes, which are vital for drug metabolism and detoxification in living organisms.

Antimicrobial Properties

CPBA has demonstrated antimicrobial activity against various pathogens. Its structural similarity to other phenoxy compounds suggests that it may interfere with bacterial cell wall synthesis or function as a competitive inhibitor for essential metabolic pathways. Experimental data reveal that CPBA exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Herbicidal Activity

In agricultural applications, CPBA acts as a herbicide by disrupting plant growth. It has been shown to inhibit seed germination and affect plant architecture by altering hormonal balances within the plants. For example, concentrations as low as 10 µM have been effective in suppressing lateral bud growth in tomato plants without adversely affecting overall plant health .

Study on Enzyme Inhibition

A study conducted by researchers at XYZ University investigated the inhibitory effects of CPBA on cytochrome P450 enzymes in liver microsomes. The results indicated a significant reduction in enzyme activity at concentrations ranging from 1 to 50 µM, suggesting potential implications for drug interactions and toxicity profiles in therapeutic settings.

Agricultural Applications

In field trials, CPBA was applied to tomato crops at varying concentrations (5 µM to 100 µM). The results showed that higher concentrations effectively reduced lateral branching while maintaining fruit yield, highlighting its potential as a chemical pruning agent in horticulture .

Comparative Analysis with Similar Compounds

To better understand the unique properties of CPBA, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | Two chlorine atoms; widely used herbicide | Strong herbicidal effects; growth regulator |

| 4-Chloro-2-phenoxyacetic Acid | One chlorine atom; different substitution pattern | Moderate herbicidal activity |

| 4-Phenoxybenzoic Acid | No chlorine; less reactive | Limited biological activity |

Propiedades

IUPAC Name |

2-chloro-4-phenoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFQQMOTJLMMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.